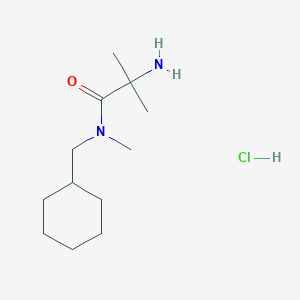

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride

Beschreibung

Chemical Structure and Properties: 2-Amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide hydrochloride (CAS: 1220031-49-1) is a tertiary amine derivative featuring a cyclohexylmethyl substituent, a dimethylated amide nitrogen, and a primary amino group on the propanamide backbone. Its molecular formula is C₁₃H₂₆ClN₃O, with a molecular weight of 283.82 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications. The cyclohexylmethyl group is a sterically bulky moiety that may influence binding affinity to biological targets, as evidenced by similar compounds in the literature .

Eigenschaften

Molekularformel |

C12H25ClN2O |

|---|---|

Molekulargewicht |

248.79 g/mol |

IUPAC-Name |

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide;hydrochloride |

InChI |

InChI=1S/C12H24N2O.ClH/c1-12(2,13)11(15)14(3)9-10-7-5-4-6-8-10;/h10H,4-9,13H2,1-3H3;1H |

InChI-Schlüssel |

KELAJWQHZSPMSS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(=O)N(C)CC1CCCCC1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride typically involves the reaction of benzylamine with cyclohexanone. The reaction conditions include the use of organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), as the compound is soluble in these solvents but not in water . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is then stored under inert atmosphere to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of surfactants and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride (CAS: Unspecified)

- Molecular Formula : C₁₁H₂₂ClN₃O

- Key Features : Replaces the cyclohexylmethyl group with a cyclohexyl substituent and substitutes one methyl group with ethyl on the amide nitrogen.

- However, the absence of the cyclohexylmethyl motif may reduce inhibitory potency, as seen in SAR studies where cyclohexylmethyl enhances activity .

2-Amino-N,2-dimethylpropanamide Hydrochloride (CAS: 84827-06-5)

- Molecular Formula : C₅H₁₃ClN₂O

- Key Features : Lacks the cyclohexylmethyl group entirely, retaining only the dimethylated amide nitrogen.

- Implications : Simplified structure likely reduces steric hindrance and target specificity. Such compounds often exhibit lower potency in enzyme inhibition assays compared to cyclohexylmethyl-containing analogs .

Compound 1 (IC₅₀ = 0.05 µM) from

- Key Features: Contains a cyclohexylmethyl motif attached to a flavonoid backbone.

- Implications : Demonstrates a 250-fold increase in inhibitory activity against bacterial neur compared to its parent compound (luteolin, IC₅₀ = 4.4 µM). This highlights the critical role of the cyclohexylmethyl group in enhancing bioactivity .

Midodrine Hydrochloride (CAS: 30902-17-9)

- Molecular Formula : C₁₂H₁₇N₂O₄·HCl

- Key Features : Aromatic methoxy groups and a hydroxyethyl side chain.

- Implications : While structurally distinct, its vasopressor activity underscores the importance of bulky substituents (e.g., cyclohexylmethyl in the target compound) in modulating receptor interactions .

Structural and Functional Analysis Table

Key Research Findings and Implications

Role of Cyclohexylmethyl Motif: Evidence from flavonoid derivatives (e.g., compound 1) demonstrates that the cyclohexylmethyl group significantly enhances inhibitory activity, likely due to improved hydrophobic interactions with target enzymes .

Impact of Nitrogen Substituents : Dimethylation on the amide nitrogen (as in the target compound) may reduce metabolic degradation compared to ethyl or unmodified analogs, improving pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.